molecular formula C13H19N3O4S B13804745 N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide CAS No. 6949-52-6

N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide

Cat. No.: B13804745
CAS No.: 6949-52-6
M. Wt: 313.37 g/mol
InChI Key: WTFVUVDDKLXJLH-KAMYIIQDSA-N
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Description

N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of a heptan-2-ylideneamino group and a nitrobenzenesulfonamide moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide typically involves the condensation of heptan-2-one with 4-nitrobenzenesulfonamide under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the imine bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Amino derivatives.

    Reduction: Reduced nitro compounds.

    Substitution: Alkylated or acylated sulfonamides.

Scientific Research Applications

N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide involves its interaction with bacterial enzymes, leading to the inhibition of essential metabolic pathways. The nitro group is believed to play a crucial role in its antibacterial activity by generating reactive intermediates that damage bacterial cells.

Comparison with Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with other drugs to treat infections.

    Sulfapyridine: Known for its anti-inflammatory properties.

Comparison: N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide is unique due to its specific structural features, such as the heptan-2-ylideneamino group, which may confer distinct biological activities compared to other sulfonamides .

Properties

CAS No.

6949-52-6

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

N-[(Z)-heptan-2-ylideneamino]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C13H19N3O4S/c1-3-4-5-6-11(2)14-15-21(19,20)13-9-7-12(8-10-13)16(17)18/h7-10,15H,3-6H2,1-2H3/b14-11-

InChI Key

WTFVUVDDKLXJLH-KAMYIIQDSA-N

Isomeric SMILES

CCCCC/C(=N\NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C

Canonical SMILES

CCCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

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